

Physical and chemical properties of 2-Bromo-4-methylhexane

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Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-4-methylhexane**

This guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-4-methylhexane**, tailored for researchers, scientists, and professionals in drug development. It covers key data, reaction mechanisms, and synthetic pathways.

Core Properties and Identifiers

2-Bromo-4-methylhexane is a secondary alkyl halide.^[1] Its structure consists of a hexane backbone with a bromine atom at the second carbon and a methyl group at the fourth carbon. ^[1] This substitution pattern significantly influences its chemical reactivity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Bromo-4-methylhexane**.

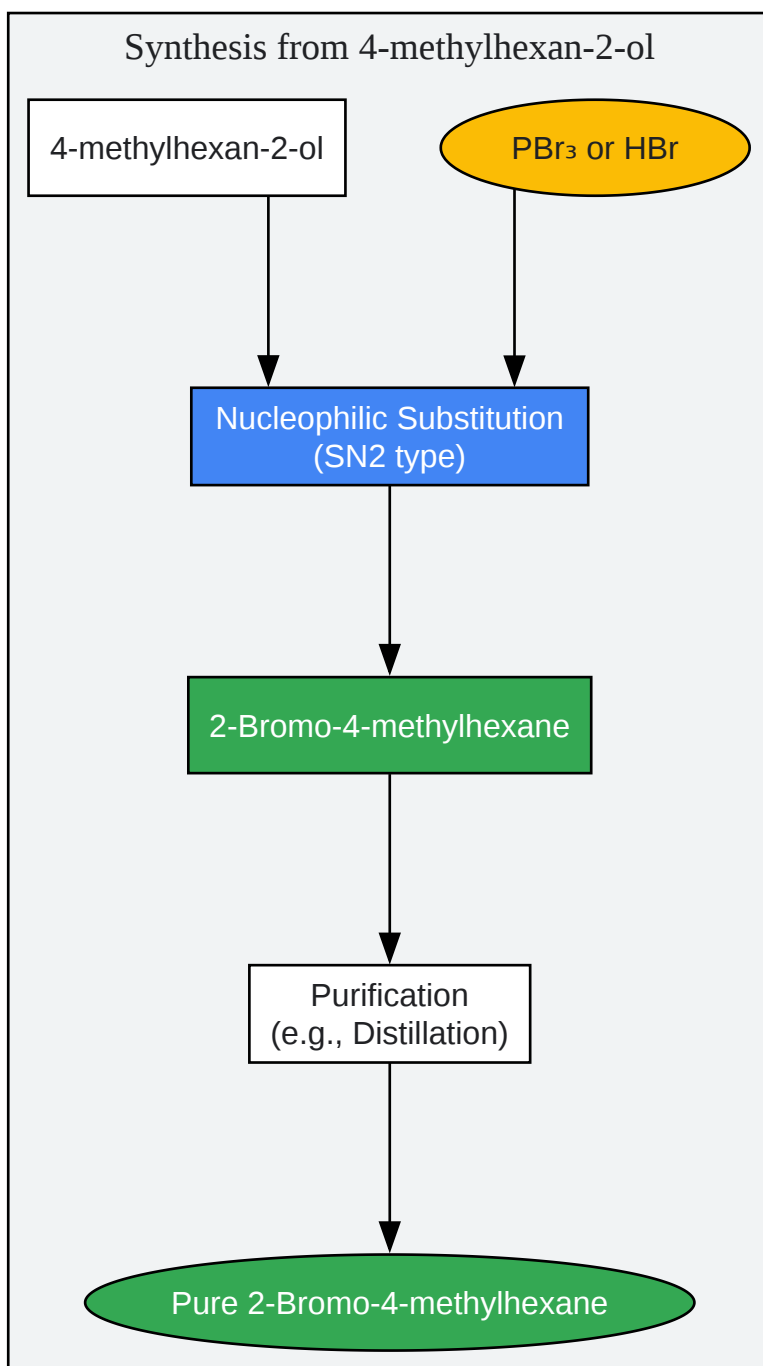
Property	Value	Source
IUPAC Name	2-bromo-4-methylhexane	[1][2]
CAS Number	61653-12-1	[1][2][3][4][5]
Molecular Formula	C ₇ H ₁₅ Br	[1][3][4][5]
Molecular Weight	179.10 g/mol	[1][2][3][4]
Canonical SMILES	CCC(C)CC(C)Br	[1][2][3]
InChI Key	NRWCWVSNXYGJCU-UHFFFAOYSA-N	[1][2][3][4]
XLogP3	3.6	[1][2]
LogP	3.206	[5]
Rotatable Bond Count	3	[3][5]
Heavy Atom Count	8	[3]
Boiling Point	Not explicitly reported in literature.	[4]
Density	Not explicitly reported in literature.	[4]

Chemical Synthesis

Several synthetic routes are available for the preparation of **2-Bromo-4-methylhexane**. The choice of method depends on factors such as starting material availability, desired yield, and scalability.

Synthesis from 4-methylhexan-2-ol

A common laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol.[1] This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]



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Caption: Synthetic workflow for **2-Bromo-4-methylhexane**.

Radical Bromination of 4-methylhexane

For industrial-scale production, the free-radical bromination of 4-methylhexane using bromine (Br_2) under UV light or heat is a viable method.^[4] This reaction proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the second carbon, followed by the introduction of a bromine atom.^[4]

Chemical Reactivity and Reaction Mechanisms

As a secondary alkyl halide, **2-Bromo-4-methylhexane** exhibits reactivity characteristic of this class, primarily undergoing nucleophilic substitution and elimination reactions.^[1] The specific pathway is highly dependent on the reaction conditions.

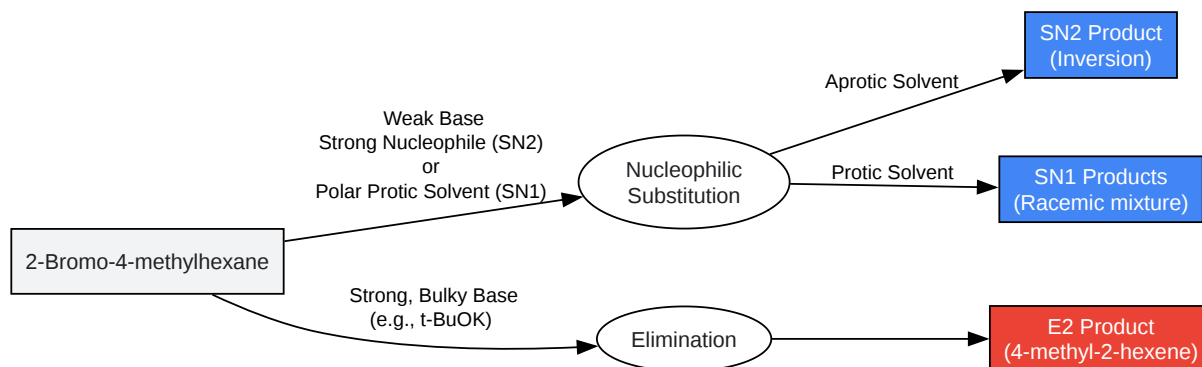
Nucleophilic Substitution Reactions ($\text{S}_\text{n}1$ and $\text{S}_\text{n}2$)

2-Bromo-4-methylhexane can react via both $\text{S}_\text{n}1$ and $\text{S}_\text{n}2$ mechanisms.^[1]

- **$\text{S}_\text{n}2$ Mechanism:** This pathway is favored by strong nucleophiles in polar aprotic solvents (e.g., DMSO).^[4] The reaction involves a single, concerted step where the nucleophile attacks the carbon-bearing bromine from the backside, leading to an inversion of stereochemistry.^[1] However, steric hindrance from the methyl group at the fourth carbon can slightly impede the $\text{S}_\text{n}2$ mechanism.^[4]
- **$\text{S}_\text{n}1$ Mechanism:** This pathway is favored in polar protic solvents (like water or ethanol) which can stabilize the intermediate carbocation.^{[1][4]} The secondary carbocation formed is stabilized by hyperconjugation.^[1]

Elimination Reactions ($\text{E}2$)

In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, **2-Bromo-4-methylhexane** undergoes dehydrohalogenation via an $\text{E}2$ mechanism to form an alkene.^[4] The major product is typically the more substituted alkene, 4-methyl-2-hexene, in accordance with Zaitsev's rule.^[4]



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Caption: Competing reaction pathways for **2-Bromo-4-methylhexane**.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2-Bromo-4-methylhexane** are not extensively published. However, based on general organic chemistry principles, the following outlines provide a methodological framework.

General Protocol for S_N2 Reaction (e.g., with Sodium Azide)

- **Dissolution:** Dissolve **2-Bromo-4-methylhexane** in a polar aprotic solvent such as acetone or DMSO in a round-bottom flask.
- **Reagent Addition:** Add a stoichiometric equivalent of sodium azide (NaN₃).
- **Reaction:** Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

General Protocol for E2 Elimination

- Reagent Preparation: Prepare a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in its corresponding alcohol (tert-butanol).
- Reactant Addition: Add **2-Bromo-4-methylhexane** dropwise to the basic solution at a controlled temperature (often room temperature or slightly elevated).
- Reaction: Stir the mixture for a specified period until the starting material is consumed, as indicated by TLC or GC analysis.
- Work-up: Quench the reaction by adding water. Separate the organic layer.
- Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent. The resulting alkene product, 4-methyl-2-hexene, can be purified by fractional distillation.

Applications in Research and Development

2-Bromo-4-methylhexane serves as a valuable intermediate in organic synthesis.^{[1][4]} Its applications include:

- Pharmaceutical Synthesis: Similar alkyl halides are used in the development and synthesis of new drug candidates due to their potential biological activities.^{[1][4]} They can be used in alkylation reactions to build more complex molecular scaffolds for analgesics and anticonvulsants.^[4]
- Agrochemicals: It can serve as a precursor for herbicides and pesticides.^[4]
- Mechanistic Studies: It is a useful substrate for studying the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.^[1]

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References

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